molecular formula C19H16N2O3S2 B4291150 (2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE

(2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE

Cat. No.: B4291150
M. Wt: 384.5 g/mol
InChI Key: QUIRKOWJUDLAAB-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-methoxyaniline with a suitable acylating agent to form the corresponding amide.

    Vinylation: The intermediate is then subjected to a vinylation reaction with 2-thienylvinyl halide under basic conditions to form the vinylated product.

    Cyclization: The final step involves cyclization of the vinylated intermediate with thiophene-3-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide
  • N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]furan-3-carboxamide

Comparison:

  • Structural Differences: The main difference lies in the heterocyclic ring attached to the vinyl group. While the target compound has a thiophene ring, similar compounds may have benzene or furan rings.
  • Reactivity: The presence of different heterocyclic rings can influence the compound’s reactivity, particularly in electrophilic aromatic substitution reactions.
  • Applications: The unique combination of aromatic and heterocyclic structures in the target compound may confer specific properties, such as enhanced electronic characteristics, making it more suitable for applications in organic electronics compared to its analogs.

Properties

IUPAC Name

N-[(E)-3-(2-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-24-17-7-3-2-6-15(17)20-19(23)16(11-14-5-4-9-26-14)21-18(22)13-8-10-25-12-13/h2-12H,1H3,(H,20,23)(H,21,22)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIRKOWJUDLAAB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE
Reactant of Route 3
(2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE
Reactant of Route 4
(2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE
Reactant of Route 5
(2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE
Reactant of Route 6
(2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.